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Compound of Interest

Compound Name: BI-9508

Cat. No.: B15606180 Get Quote

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Product Information
BI-9508 is a potent, selective, and brain-penetrant agonist for the orphan G protein-coupled

receptor 88 (GPR88). Developed by Boehringer Ingelheim, this small molecule is a valuable

tool for investigating the physiological functions and therapeutic potential of GPR88 in the

central nervous system. Its favorable pharmacokinetic properties make it suitable for both in

vitro and in vivo studies in rodents. A structurally related but inactive compound, BI-0823, is

also available as a negative control.

Physicochemical Properties
Property Value

Molecular Formula C₂₈H₂₉F₂N₅O₃

Molecular Weight 521.57 g/mol

Appearance Solid

Purity As specified by supplier

Solubility Soluble in DMSO

Storage and Handling
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BI-9508 should be stored at -20°C for long-term use. For short-term storage (days to weeks), it

can be kept at 0-4°C. The compound is shipped at ambient temperature as a non-hazardous

chemical.

Purchasing Information
BI-9508 is available from various commercial suppliers:

Probechem

MedchemExpress

MedKoo Biosciences

Additionally, BI-9508 and its negative control, BI-0823, can be obtained free of charge for

research purposes through Boehringer Ingelheim's open innovation portal, opnMe.com.[1]

Researchers are encouraged to publish their findings and should acknowledge the source of

the compound as "BI-9508 was kindly provided by Boehringer Ingelheim via its open innovation

platform opnMe, available at --INVALID-LINK--."

Biological Activity and Mechanism of Action
BI-9508 is a potent agonist of GPR88, a receptor primarily expressed in the GABAergic

medium spiny neurons of the striatum, with lower expression in the cerebral cortex, amygdala,

and hypothalamus.[1][2] The endogenous ligand for GPR88 is currently unknown.

GPR88 is coupled to the Gαi/o family of G proteins. Activation of GPR88 by an agonist like BI-
9508 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic

AMP (cAMP) levels. This signaling cascade is a key mechanism through which GPR88

modulates neuronal excitability.

In Vitro Activity
The potency of BI-9508 has been characterized in a Gi1 Bioluminescence Resonance Energy

Transfer (BRET) assay using HEK293 cells overexpressing human GPR88.
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Assay EC₅₀

hGPR88 Gi1 BRET Assay 47 nM[3]

Pharmacokinetic Properties
BI-9508 exhibits favorable pharmacokinetic properties, including good brain penetrance,

making it suitable for in vivo studies in rodents.[4][5] It was designed to lack the primary amine

group associated with high P-glycoprotein (PGP) efflux, a common challenge with other GPR88

agonists.[1][2]

Signaling Pathway and Experimental Workflows
GPR88 Signaling Pathway
The activation of GPR88 by BI-9508 initiates a signaling cascade through the Gi/o protein,

leading to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels. This

modulation of the cAMP pathway is a central aspect of GPR88's function in the central nervous

system.
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The discovery of BI-9508 involved a systematic process of screening, identification, and

optimization of lead compounds to achieve the desired potency, selectivity, and

pharmacokinetic profile.
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In Vitro Assay: hGPR88 Gi1 BRET Assay
This protocol is based on the methodology used to characterize the potency of BI-9508.[3]

Principle: This assay measures the activation of the Gi1 protein coupled to GPR88 upon

agonist binding. The BRET signal is generated by the interaction of a Renilla luciferase (RlucII)-

tagged effector protein and a green fluorescent protein (rGFP)-tagged plasma membrane

anchor.

Materials:

HEK293 cells

Expression plasmids for human GPR88, Gi1, and BRET biosensors (Rap1GAP-RlucII and

rGFP-CAAX)

Cell culture medium and supplements

Transfection reagent

384-well white microtiter plates

BI-9508 and a positive control (e.g., 2-PCCA)

BRET plate reader

Protocol:

Cell Culture and Transfection:

Culture HEK293 cells in appropriate medium.

Co-transfect the cells with plasmids encoding human GPR88, Gi1, Rap1GAP-RlucII, and

rGFP-CAAX using a suitable transfection reagent.

Incubate for 24-48 hours to allow for protein expression.

Assay Procedure:
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Harvest the transfected cells and seed them into 384-well white microtiter plates.

Prepare serial dilutions of BI-9508 and the positive control. The original study used 20

concentrations ranging from 0.003 µM to 100 µM.[3]

Add the compound dilutions to the cells.

Add the Rluc substrate (e.g., coelenterazine h).

Immediately measure the BRET signal using a plate reader capable of detecting

emissions at ~480 nm (RlucII) and ~530 nm (rGFP).

Data Analysis:

Calculate the BRET ratio by dividing the emission at 530 nm by the emission at 480 nm.

Plot the BRET ratio against the log of the compound concentration.

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

In Vitro Assay: cAMP Measurement
This protocol provides a general framework for measuring changes in intracellular cAMP levels

following GPR88 activation.

Principle: Activation of the Gi/o-coupled GPR88 inhibits adenylyl cyclase, leading to a decrease

in cAMP levels. This can be measured using various commercially available kits, such as those

based on HTRF or luminescence (e.g., cAMP-Glo™).

Materials:

HEK293 or CHO cells stably expressing human GPR88

Cell culture medium and supplements

384-well white assay plates

BI-9508
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Forskolin (to stimulate adenylyl cyclase)

cAMP detection kit (e.g., HTRF or cAMP-Glo™)

Protocol:

Cell Seeding:

Seed the GPR88-expressing cells into 384-well white assay plates and incubate overnight.

Compound Preparation:

Prepare serial dilutions of BI-9508 in assay buffer.

Prepare a solution of forskolin at a concentration that elicits a submaximal stimulation of

adenylyl cyclase.

Assay Procedure:

Remove the culture medium from the cells.

Add the BI-9508 dilutions to the wells and incubate for a predetermined time (e.g., 15-30

minutes) at room temperature.

Add the forskolin solution to all wells (except for negative controls).

Incubate for a specified time (e.g., 30 minutes) at room temperature.

cAMP Detection:

Lyse the cells and measure cAMP levels according to the manufacturer's instructions for

the chosen cAMP detection kit.

Data Analysis:

Plot the percentage of inhibition of the forskolin-stimulated cAMP response versus the log

of the BI-9508 concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
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In Vivo Assay: Mouse Pharmacokinetic Study
This protocol outlines a general procedure for assessing the pharmacokinetic properties of BI-
9508 in mice.

Principle: To determine the absorption, distribution, metabolism, and excretion (ADME) profile

of BI-9508 after administration to mice.

Materials:

Male C57BL/6J mice

BI-9508

Dosing vehicle (e.g., a solution suitable for intravenous and/or oral administration)

Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

Anesthetic (e.g., isoflurane)

LC-MS/MS system for bioanalysis

Protocol:

Animal Dosing:

Acclimatize the mice for at least 5 days before the study.

Administer BI-9508 to the mice via the desired route (e.g., intravenous for bioavailability

assessment, oral for absorption characteristics). A typical study might involve separate

groups for each route of administration.

Blood Sampling:

Collect blood samples at predetermined time points after dosing (e.g., 5, 15, 30, 60, 120,

240, and 480 minutes).

Blood can be collected via methods such as submandibular vein puncture for serial

sampling or cardiac puncture for terminal collection.
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Process the blood samples to obtain plasma by centrifugation and store at -80°C until

analysis.

Brain Tissue Collection (for brain penetrance):

At the terminal time point, euthanize the mice and perfuse with saline.

Excise the brain, weigh it, and homogenize it.

Store the brain homogenate at -80°C until analysis.

Bioanalysis:

Determine the concentration of BI-9508 in the plasma and brain homogenate samples

using a validated LC-MS/MS method.

Data Analysis:

Calculate pharmacokinetic parameters such as:

Maximum concentration (Cmax)

Time to maximum concentration (Tmax)

Area under the concentration-time curve (AUC)

Half-life (t₁/₂)

Clearance (CL)

Volume of distribution (Vd)

Bioavailability (F%)

Brain-to-plasma concentration ratio (Kp) to assess brain penetrance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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